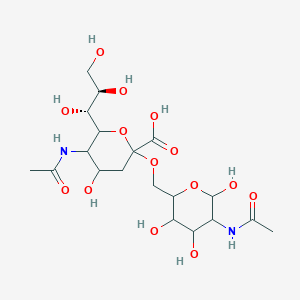

6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

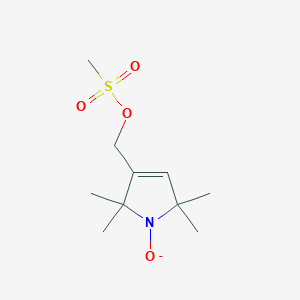

The synthesis of 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside involves intricate enzymatic processes, primarily catalyzed by sialyltransferases. These enzymes facilitate the transfer of sialic acid residues to terminal positions on glycan chains, a crucial step for the formation of sialylated structures (Harduin-Lepers, 2010)(Harduin-Lepers, 2010).

Molecular Structure Analysis

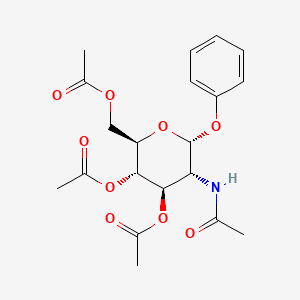

The molecular structure of 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside is characterized by the presence of an alpha-sialic acid residue linked to a galactopyranoside moiety. This structural configuration significantly influences the biological functions of glycoconjugates, including their stability, solubility, and interaction with specific receptors (Thaysen‐Andersen et al., 2013)(Thaysen‐Andersen et al., 2013).

Chemical Reactions and Properties

Sialylated compounds, including 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside, participate in various chemical reactions, particularly those involving the modification of glycan structures. Sialyltransferases, for instance, play a vital role in the enzymatic processes that lead to the sialylation of glycoproteins and glycolipids, impacting their function and interaction with other biomolecules (Dall’Olio et al., 2014)(Dall’Olio et al., 2014).

Physical Properties Analysis

The physical properties of 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside, such as solubility and melting point, are influenced by its molecular structure. The presence of sialic acid contributes to the molecule's solubility in water, a characteristic that is crucial for its biological functions and interaction with other molecules in aqueous environments (Pollard & Fischer, 2006)(Pollard & Fischer, 2006).

科学的研究の応用

Role in Antioxidant Activity Assessment

Analytical methods for determining antioxidant activity have been extensively reviewed, highlighting the importance of various tests such as ORAC, HORAC, TRAP, and TOSC. These tests, based on hydrogen atom transfer, along with electron transfer-based tests like CUPRAC and FRAP, play a critical role in assessing the antioxidant capacity of complex samples. The study emphasizes the role of spectrophotometry in monitoring characteristic colors or discoloration processes, which are fundamental in analyzing antioxidant activity. This analytical approach is crucial in the study of antioxidants across various fields, including food engineering, medicine, and pharmacy, where 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside could be implicated (Munteanu & Apetrei, 2021).

Sialylation in Cancer Progression

Sialylation, particularly the activity of sialyltransferases, plays a significant role in cancer progression. The study of sialylated structures, such as Thomsen-Friedenreich-associated antigens and sialyl Lewis antigens, reveals their impact on the metastatic potential of cancer cells. This insight into the biosynthesis and function of cancer-associated sialylated structures provides a foundation for innovative therapies targeting altered glycosylation in cancer. The study of 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside within this context could offer new pathways for understanding and treating cancer through the lens of glycoscience (dall’Olio et al., 2014).

Neurological Applications

Gangliosides, sialylated glycosphingolipids, serve as functional ligands for myelin stability and nerve regeneration. The role of gangliosides in mediating myelin-axon interactions highlights the importance of sialylated molecules in neurological health. The specific interaction between gangliosides and myelin-associated glycoprotein (MAG) underscores the therapeutic potential of targeting sialylation in neurological disorders. This area of research could benefit from the exploration of compounds like 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside for enhancing neural cell adhesion and promoting nerve regeneration (Vyas & Schnaar, 2001).

Diagnostic and Therapeutic Potentials

The metabolism of sialic acids, including enzymes like N-acetylneuraminate cytidylyltransferase and sialyltransferase, is crucial for understanding molecular recognition and the interaction between cells and pathogens. The study of sialic acids and their role in disease diagnosis and treatment highlights the potential of targeting sialylation processes for therapeutic interventions. Investigating compounds like 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside in this context could provide novel insights into the treatment and diagnosis of diseases through the modulation of sialic acid metabolism (Volkhina et al., 2021).

将来の方向性

特性

IUPAC Name |

5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O14/c1-6(23)20-11-8(25)3-19(18(31)32,35-16(11)13(27)9(26)4-22)33-5-10-14(28)15(29)12(17(30)34-10)21-7(2)24/h8-17,22,25-30H,3-5H2,1-2H3,(H,20,23)(H,21,24)(H,31,32)/t8?,9-,10?,11?,12?,13-,14?,15?,16?,17?,19?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOGCRVBCLRHQJ-RXKPBMSXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1C(CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 45040394 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

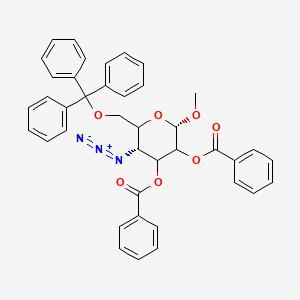

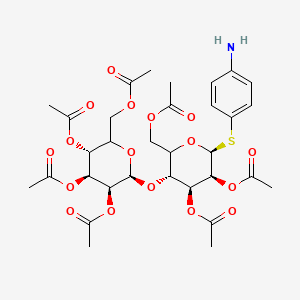

![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)

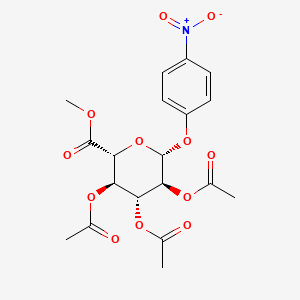

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)